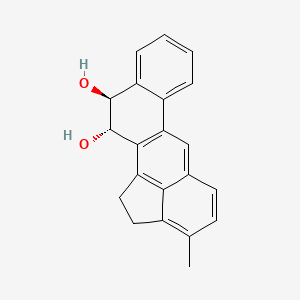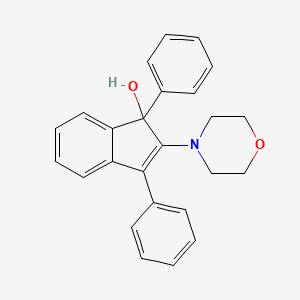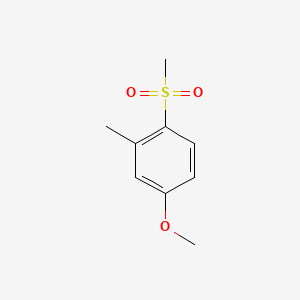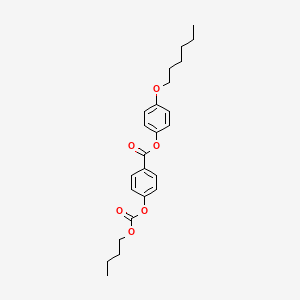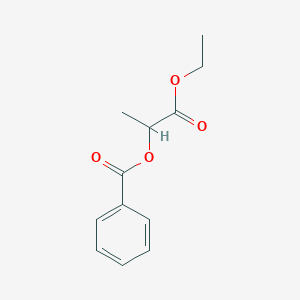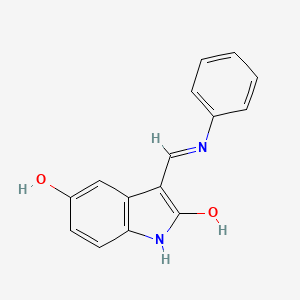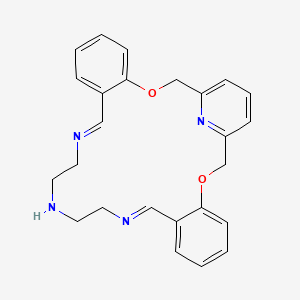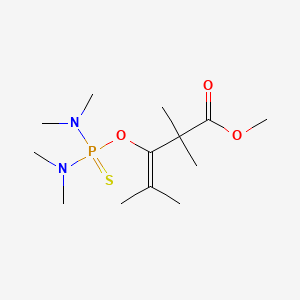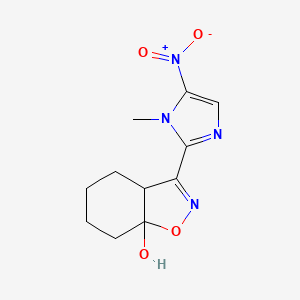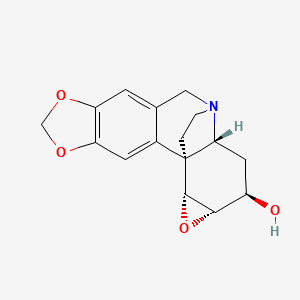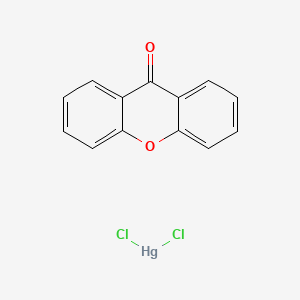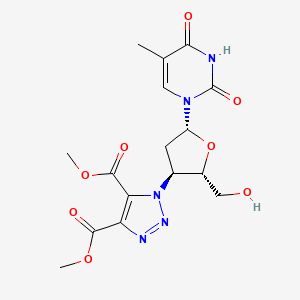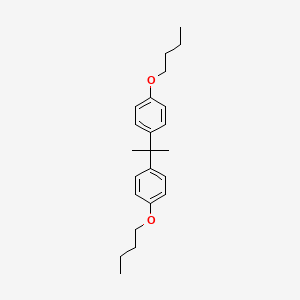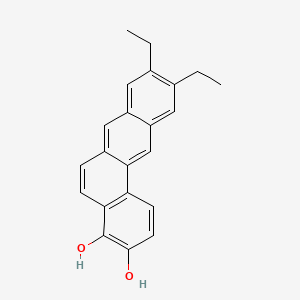
9,10-Diethylbenz(a)anthracene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diethylbenz(a)anthracene-3,4-diol is a chemical compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 9,10-Diethylbenz(a)anthracene-3,4-diol typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
9,10-Diethylbenz(a)anthracene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Diethylbenz(a)anthracene-3,4-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry and molecular biology.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role in drug development and cancer research.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 9,10-Diethylbenz(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
9,10-Diethylbenz(a)anthracene-3,4-diol can be compared with other similar compounds, such as:
9,10-Dimethylbenz(a)anthracene: This compound has similar structural properties but differs in its methyl groups instead of ethyl groups.
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties, this compound is used in optoelectronic applications.
9-(4-phenylethynyl)-anthracene: Another derivative with distinct electronic properties, used in various chemical research applications.
Properties
CAS No. |
64414-71-7 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9,10-diethylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C22H20O2/c1-3-13-9-16-11-15-5-6-19-18(7-8-21(23)22(19)24)20(15)12-17(16)10-14(13)4-2/h5-12,23-24H,3-4H2,1-2H3 |
InChI Key |
MHLODBQYXDECLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


